5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Übersicht
Beschreibung
5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPN is a benzamide derivative that has been synthesized using various methods, and it has been found to exhibit significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Modification as Anticestodal Drug
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is used in the drug Niclosamide (Phenasal). Modifications with higher amines and 1-(2-aminoethyl)-piperazine lead to water-soluble ammonium salts while retaining antihelminthic effects. This demonstrates the compound's utility in developing parasitic treatments (Galkina et al., 2014).
Green Synthesis and Biological Activity
A Schiff base compound related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide shows potential as a urease inhibitor, relevant in medicine and agriculture. It's synthesized through a green grinding method, highlighting an environmentally friendly approach in chemical synthesis and its applicability in biological contexts (Zulfiqar et al., 2020).
Anticancer Agent Optimization
Niclosamide derivatives, closely related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, are being investigated for their anticancer properties. These compounds have shown effectiveness against various cancer cell lines, suggesting their potential in developing new cancertreatments. This highlights the compound's relevance in oncological research and drug development (Tang et al., 2017).
Exploration in Antimicrobial Activity
Selected salicylamides, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been studied for their antimicrobial activity against sulfate-reducing bacteria. This research opens avenues in developing new antimicrobial agents, particularly for targeting specific bacterial strains (Kushkevych et al., 2015).
Antiproliferative and Cytotoxic Activity in Cancer
Derivatives of 2-hydroxy-N-(arylalkyl)benzamides, structurally related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have shown promising antiproliferative and cytotoxic activities in cancer cell lines. This underscores their potential as therapeutic agents in cancer treatment, emphasizing the broad applicability of such compounds in oncology (Imramovský et al., 2013).
Antidiabetic Agent Exploration
Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, related to 5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been synthesized and shown potential as antidiabetic agents. This research contributes to the ongoing search for more effective treatments for diabetes, highlighting the relevance of such compounds in metabolic disease management (Thakral et al., 2020).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTVAINFFRUWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.